molecular formula C9H9ClO3 B8358139 2-Methoxyphenyl chloroacetate CAS No. 30287-15-1

2-Methoxyphenyl chloroacetate

Cat. No.: B8358139
CAS No.: 30287-15-1
M. Wt: 200.62 g/mol
InChI Key: YDXLYDCERZODMZ-UHFFFAOYSA-N
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Description

2-Methoxyphenyl chloroacetate (CAS 30287-15-1) is an ester of o-methoxyphenol and chloroacetic acid with the molecular formula C9H9ClO3 and a molecular weight of 200.62 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic chemistry research, particularly in the study of rearrangement reactions. Recent scientific investigations have demonstrated its utility in the synthesis and subsequent transformations of substituted methoxyphenols . A key application of this compound is its role as a precursor in rearrangement reactions catalyzed by Lewis acids such as FeCl3, MoCl5, and SnCl4. These reactions can lead to the formation of o- and p-hydroxy-3-methoxyphenacyl chlorides, which are useful scaffolds for further chemical synthesis . The compound's physical properties include a density of approximately 1.234 g/cm³ and a boiling point of 246.6°C at 760 mmHg . Researchers can utilize this high-purity reagent for developing novel synthetic methodologies, constructing complex molecular architectures, and exploring reaction mechanisms. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols when handling this chemical.

Properties

CAS No.

30287-15-1

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

(2-methoxyphenyl) 2-chloroacetate

InChI

InChI=1S/C9H9ClO3/c1-12-7-4-2-3-5-8(7)13-9(11)6-10/h2-5H,6H2,1H3

InChI Key

YDXLYDCERZODMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC(=O)CCl

Origin of Product

United States

Comparison with Similar Compounds

Methyl 2-Chlorophenylacetate (CAS 57486-68-7)

  • Structure : Features a 2-chlorophenyl group instead of 2-methoxyphenyl.
  • Molecular Formula : C₉H₉ClO₂ (vs. C₉H₉ClO₃ for 2-methoxyphenyl chloroacetate) .
  • Physical Properties : Melting point 128°C; clear liquid at 20°C .
  • Applications : Used in organic synthesis and as a reference standard in analytical chemistry .

Ethyl 2-(2-Chlorophenyl)acetate (CAS 40061-54-9)

  • Structure : Ethyl ester variant with a 2-chlorophenyl group.
  • Molecular Weight : 198.65 g/mol (higher than this compound due to the ethyl group) .

Methyl Chloroacetate (CAS 96-34-4)

  • Structure : Simpler ester lacking aromatic substituents.
  • Properties : Miscible with organic solvents; slightly soluble in water .
  • Uses : Industrial solvent and precursor for (carboxymethyl)trimethylammonium chloride esters .

Pharmacologically Active Derivatives

HBK Series (e.g., HBK14, HBK15)

  • Structure: Piperazine derivatives with 2-methoxyphenyl and halogenated phenoxy groups .
  • Activity : Designed as CNS-targeting agents; HBK15 shows enhanced receptor affinity due to chloro-substitution .

4-Tetradecyl Chloroacetate

  • Structure : Long-chain alkyl ester of chloroacetic acid.
  • Applications : Identified as a volatile attractant in oil palm flowers, indicating ecological roles .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound C₉H₉ClO₃ ~200.6 (estimated) Not reported Antihyperlipidemic agents
Methyl 2-chlorophenylacetate C₉H₉ClO₂ 184.6 128 Organic synthesis
Ethyl 2-(2-chlorophenyl)acetate C₁₀H₁₁ClO₂ 198.65 Not reported Drug intermediates
Methyl chloroacetate C₃H₅ClO₂ 108.52 -52 Industrial solvent

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methoxyphenyl Chloroacetate, and what reaction conditions are critical for yield optimization?

  • Methodology : The compound can be synthesized via esterification of 2-methoxyphenol with chloroacetyl chloride under anhydrous conditions. Key steps include:

  • Use of a base (e.g., pyridine) to scavenge HCl byproducts.
  • Temperature control (0–5°C) to minimize side reactions like hydrolysis.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
    • Data Consideration : Monitor reaction progress using TLC and confirm purity via NMR (δ 3.8 ppm for methoxy group, δ 4.6 ppm for ester carbonyl) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodology :

  • Spectroscopy : Use 1^1H/13^13C NMR to confirm ester and methoxy groups. IR spectroscopy (C=O stretch at ~1740 cm1^{-1}) validates the ester bond.
  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>98% for biological studies).
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition temperature (>150°C) .

Q. What are the stability considerations for this compound under varying pH and storage conditions?

  • Methodology :

  • Hydrolytic Stability : Incubate in buffers (pH 2–12) at 37°C. Monitor degradation via UV-Vis (λ = 270 nm). Hydrolysis is significant at pH >10 due to ester bond cleavage .
  • Storage : Store at –20°C under inert atmosphere (argon) to prevent oxidation. Use amber vials to avoid photodegradation .

Advanced Research Questions

Q. How do hydrolytic dehalogenases interact with this compound, and what kinetic parameters define substrate specificity?

  • Methodology :

  • Enzyme Assays : Use purified dehalogenases (e.g., Rsc1362 or PA0810) with chloroacetate as substrate. Measure activity via halide release (ion-selective electrode) .
  • Kinetic Analysis : For Rsc1362, kcat=504±66min1k_{cat} = 504 \pm 66 \, \text{min}^{-1}, KM=0.06±0.02mMK_M = 0.06 \pm 0.02 \, \text{mM}, indicating high efficiency. PA0810 shows lower activity (kcat=2.6±0.6min1k_{cat} = 2.6 \pm 0.6 \, \text{min}^{-1}) .
  • Substrate Specificity : Iodoacetate may be a better substrate for PA0810, suggesting structural constraints in the active site .

Q. What pharmacological applications have been explored for this compound derivatives?

  • Methodology :

  • In Vivo Studies : Synthesize derivatives (e.g., phenolic analogs) and evaluate antihyperlipidemic activity in murine models. Compare serum cholesterol levels post-treatment .
  • Docking Studies : Use HMG-CoA reductase (PDB: 1HWK) to predict binding affinity. Derivatives with electron-withdrawing groups show enhanced interactions .

Q. How can computational modeling guide the design of this compound-based drug delivery systems?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess permeability.
  • QSAR Analysis : Correlate ester substituents (e.g., chloro vs. methoxy) with logP and bioavailability .

Q. What role does this compound play in synthesizing bioactive heterocycles (e.g., thiophenes)?

  • Methodology :

  • Nucleophilic Substitution : React with 2,3,5-tribromothiophene and butyllithium to form thienyl intermediates. Subsequent sulfur incorporation yields antilipolytic agents .
  • Yield Optimization : Use methyl chloroacetate as electrophile; achieve ~32% yield via dropwise addition at –78°C .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

  • Methodology :

  • PPE : Use nitrile gloves, goggles, and lab coats. Avoid inhalation (use fume hoods).
  • Spill Management : Absorb with inert material (vermiculite) and dispose as halogenated waste .
  • Toxicity : Limited data; assume acute toxicity (LD50 estimated >500 mg/kg in rodents) .

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